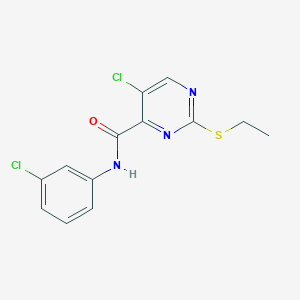

5-chloro-N-(3-chlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Beschreibung

This pyrimidine-4-carboxamide derivative features:

- A 5-chloro substituent on the pyrimidine ring.

- An ethylsulfanyl group at position 2.

- A carboxamide linkage to a 3-chlorophenyl group at position 3.

Chlorine atoms enhance lipophilicity and electronic effects, while the ethylsulfanyl group may influence steric bulk and metabolic stability. The 3-chlorophenyl moiety could impact target binding through π-π interactions or hydrophobic effects.

Eigenschaften

Molekularformel |

C13H11Cl2N3OS |

|---|---|

Molekulargewicht |

328.2 g/mol |

IUPAC-Name |

5-chloro-N-(3-chlorophenyl)-2-ethylsulfanylpyrimidine-4-carboxamide |

InChI |

InChI=1S/C13H11Cl2N3OS/c1-2-20-13-16-7-10(15)11(18-13)12(19)17-9-5-3-4-8(14)6-9/h3-7H,2H2,1H3,(H,17,19) |

InChI-Schlüssel |

VCTLNJKXRCERPI-UHFFFAOYSA-N |

Kanonische SMILES |

CCSC1=NC=C(C(=N1)C(=O)NC2=CC(=CC=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Chlor-N-(3-Chlorphenyl)-2-(Ethylsulfanyl)pyrimidin-4-carboxamid umfasst in der Regel die folgenden Schritte:

Bildung des Pyrimidinrings: Dies kann durch Cyclisierung geeigneter Vorläufer wie β-Diketone oder β-Ketoester mit Guanidin oder seinen Derivaten erreicht werden.

Chlorierung: Einführung der Chloratome an bestimmten Positionen am Pyrimidinring unter Verwendung von Chlorierungsmitteln wie Thionylchlorid oder Phosphorpentachlorid.

Substitutionsreaktionen: Die Ethylsulfanylgruppe kann durch nukleophile Substitutionsreaktionen mit Ethylthiol oder ähnlichen Reagenzien eingeführt werden.

Amidierung: Die Carboxamidgruppe wird durch Umsetzung des Carbonsäurederivats mit einem Amin gebildet, häufig unter Verwendung von Kupplungmitteln wie EDCI oder DCC.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden können optimierte Reaktionsbedingungen umfassen, wie z. B.:

Katalysatoren: Verwendung von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeit.

Lösungsmittel: Auswahl geeigneter Lösungsmittel zur Verbesserung der Löslichkeit und Reaktionsgeschwindigkeit.

Temperatur und Druck: Kontrolle von Temperatur und Druck zur Optimierung von Ausbeuten und Reinheit.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere am Schwefelatom, eingehen und Sulfoxide oder Sulfone bilden.

Reduktion: Reduktionsreaktionen können an der Carboxamidgruppe auftreten, was möglicherweise zu Aminen führt.

Substitution: Halogenatome (Chlor) können unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

Nukleophile: Amine, Thiole, Alkohole.

Hauptprodukte

Sulfoxide und Sulfone: Aus Oxidationsreaktionen.

Amine: Aus Reduktionsreaktionen.

Substituierte Derivate: Aus nukleophilen Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 5-Chlor-N-(3-Chlorphenyl)-2-(Ethylsulfanyl)pyrimidin-4-carboxamid hängt von seiner spezifischen Anwendung ab:

Molekulare Ziele: Es kann mit Enzymen, Rezeptoren oder anderen Proteinen interagieren.

Beteiligte Pfade: Die Verbindung könnte biochemische Pfade wie Signaltransduktion oder Stoffwechselwege modulieren.

Wirkmechanismus

The mechanism of action of 5-chloro-N-(3-chlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide would depend on its specific application:

Molecular Targets: It may interact with enzymes, receptors, or other proteins.

Pathways Involved: The compound could modulate biochemical pathways, such as signal transduction or metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Key Observations:

- Chlorophenyl vs. Methoxyphenyl : Chlorine (electron-withdrawing) enhances antimicrobial activity in analogs like 8j , while methoxy groups (electron-donating) may improve solubility or alter binding interactions .

- Sulfanyl vs.

- Fluorinated Derivatives : The 4-(difluoromethoxy)phenyl group in D054-0463 introduces metabolic resistance due to fluorine’s electronegativity, a strategy to prolong half-life.

Stereochemical Considerations

While the target compound lacks explicit stereocenters, enantiomerism in related benzamide derivatives (e.g., compound 8c and 8d in ) reveals critical structure-activity relationships:

- (R)-enantiomers : Higher antimicrobial activity against Staphylococcus and Trichophyton species.

- (S)-enantiomers: Superior inhibition of photosynthetic electron transport (PET) in chloroplasts . This highlights the importance of chirality in bioactivity, though the target compound’s non-chiral structure may simplify synthesis and reproducibility.

Pharmacological and Physicochemical Properties

- Lipophilicity : The 3-chlorophenyl group in the target compound likely increases logP compared to methoxy or sulfonamide analogs (e.g., ), favoring membrane penetration.

- Synthetic Accessibility : Ethylsulfanyl and chlorophenyl groups are synthetically tractable, as seen in high-purity analogs (e.g., 98% purity in ).

- Thermodynamic Stability : X-ray crystallography data for pyrrolo[2,3-d]pyrimidine analogs (e.g., ) confirm stable binding conformations, suggesting similar robustness in the target compound.

Biologische Aktivität

5-chloro-N-(3-chlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine class, known for its diverse biological activities. This article reviews the compound's biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 303.26 g/mol. The compound features a pyrimidine core substituted with chloro and ethylsulfanyl groups, which significantly influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂Cl₂N₃OS |

| Molecular Weight | 303.26 g/mol |

| IUPAC Name | This compound |

Pyrimidine derivatives like this compound typically function by interacting with various biological targets, including enzymes and receptors. The specific mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as cyclooxygenases (COX) or kinases.

- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

- DNA Interaction : Some pyrimidine derivatives have been shown to bind to nucleic acids, potentially affecting gene expression.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain pyrimidine derivatives possess activity against various bacterial strains, including resistant strains.

Anti-inflammatory Properties

The compound has potential anti-inflammatory effects, as seen in studies where related pyrimidine derivatives showed inhibition of COX-1 and COX-2 enzymes. This suggests a possible application in treating inflammatory conditions.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. Pyrimidine derivatives are often explored for their ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrimidine derivatives, including the target compound. Results indicated effective inhibition against Gram-positive bacteria, suggesting potential as an antibiotic agent .

- Anti-inflammatory Evaluation : In a model assessing the anti-inflammatory effects of pyrimidine derivatives, this compound demonstrated significant inhibition of edema formation in rats .

- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that the compound could reduce cell viability through apoptosis induction mechanisms. This positions it as a candidate for further development in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.